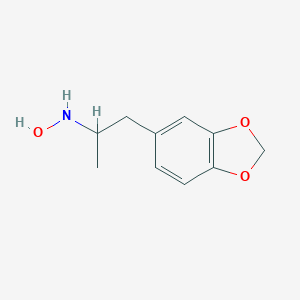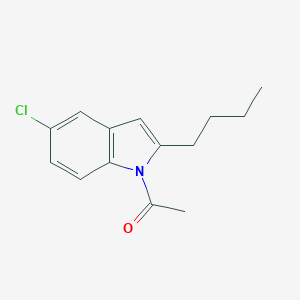
1-Acetyl-2-butyl-5-chloroindole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Acetyl-2-butyl-5-chloroindole is a chemical compound that belongs to the indole family. It is also known as 5-Chloro-1-acetyl-2-butylindole or 5-Cl-AIBN. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science.
Wirkmechanismus
The mechanism of action of 1-Acetyl-2-butyl-5-chloroindole is not fully understood. However, it is believed that the compound exerts its effects by inhibiting certain enzymes and signaling pathways in the body. For example, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation and cancer development.
Biochemische Und Physiologische Effekte
1-Acetyl-2-butyl-5-chloroindole has been shown to have several biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells and inhibit their proliferation. It has also been found to reduce inflammation and oxidative stress in the body. Additionally, it has been shown to have a neuroprotective effect, protecting neurons from damage and degeneration.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-Acetyl-2-butyl-5-chloroindole in lab experiments is its high yield and purity. It is also relatively easy and cost-effective to synthesize. However, one limitation of using this compound is its potential toxicity. It is important to handle this compound with care and follow proper safety protocols.
Zukünftige Richtungen
There are several future directions for the research and development of 1-Acetyl-2-butyl-5-chloroindole. One direction is to further explore its anti-cancer properties and potential use in cancer therapy. Another direction is to investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, research could focus on the development of new synthesis methods to improve the yield and purity of the compound.
Synthesemethoden
The synthesis of 1-Acetyl-2-butyl-5-chloroindole involves the reaction of 5-chloroindole with butyraldehyde and acetic anhydride. The reaction is catalyzed by a Lewis acid such as aluminum chloride or boron trifluoride. The yield of the reaction is typically high, and the purity of the product can be improved by recrystallization. This synthesis method is relatively simple and cost-effective, making 1-Acetyl-2-butyl-5-chloroindole an attractive compound for research and development.
Wissenschaftliche Forschungsanwendungen
1-Acetyl-2-butyl-5-chloroindole has shown promising results in various scientific research applications. One of the most significant applications is in medicinal chemistry. Studies have shown that this compound has potent anti-cancer properties and can inhibit the growth of cancer cells. It has also been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases.
Eigenschaften
CAS-Nummer |
123028-39-7 |
|---|---|
Produktname |
1-Acetyl-2-butyl-5-chloroindole |
Molekularformel |
C14H16ClNO |
Molekulargewicht |
249.73 g/mol |
IUPAC-Name |
1-(2-butyl-5-chloroindol-1-yl)ethanone |
InChI |
InChI=1S/C14H16ClNO/c1-3-4-5-13-9-11-8-12(15)6-7-14(11)16(13)10(2)17/h6-9H,3-5H2,1-2H3 |
InChI-Schlüssel |
GUNWXUUFHAGGTA-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC2=C(N1C(=O)C)C=CC(=C2)Cl |
Kanonische SMILES |
CCCCC1=CC2=C(N1C(=O)C)C=CC(=C2)Cl |
Synonyme |
1-ACETYL-2-BUTYL-5-CHLOROINDOLE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



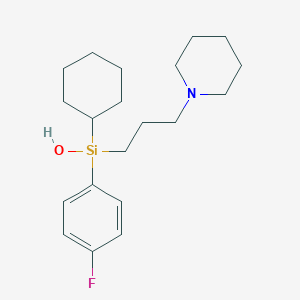
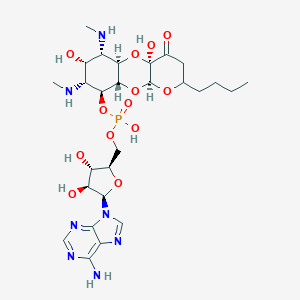
![2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylphenyl)propanoic Acid](/img/structure/B37729.png)
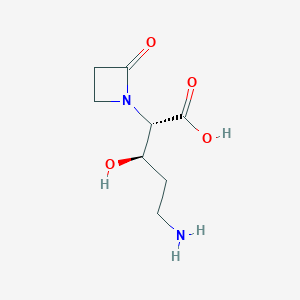
![2,8,14,20-Tetrabenzylpentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene-4,6,10,12,16,18,22,24-octol](/img/structure/B37734.png)
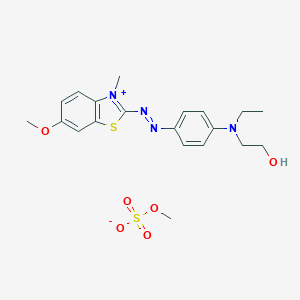
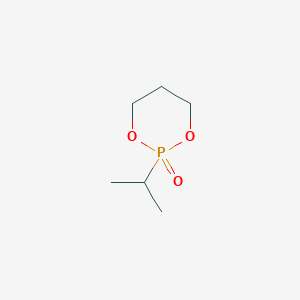
![1-[1-[N-[2-Chloro-5-[4-(2,4-di-tert-pentylphenoxy)butyrylamino]phenyl]carbamoyl]-3,3-dimethyl-2-oxobutyl]-1H-benzotriazole-5-carboxylic acid phenyl ester](/img/structure/B37740.png)
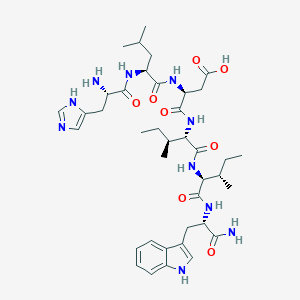
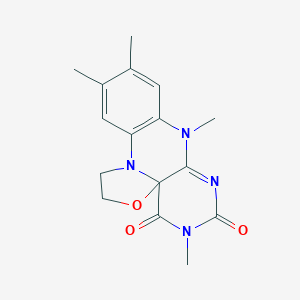
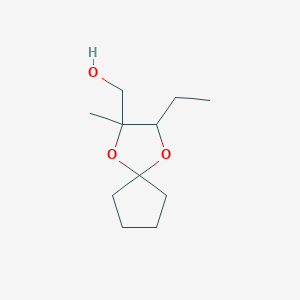
![3-[(3-Amino-2-hydroxypropyl)amino]propanoic acid](/img/structure/B37750.png)
![(3Ar,6aR)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]selenophene](/img/structure/B37751.png)
